4,6-Diethyldibenzothiophene
Overview
Description
4,6-Diethyldibenzothiophene is a polycyclic aromatic hydrocarbon with the molecular formula C16H16S . It is a sulfur-containing compound often referred to as a sulfur-containing heterocycle.
Molecular Structure Analysis
The molecular weight of 4,6-Diethyldibenzothiophene is 240.36 g/mol . The InChI string is1S/C16H16S/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)17-15(11)13/h5-10H,3-4H2,1-2H3
. The SMILES string is CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)CC
. Physical And Chemical Properties Analysis
4,6-Diethyldibenzothiophene is a solid with a melting point of 49-50 °C . It is insoluble in water but soluble in organic solvents such as benzene and dichloromethane .Scientific Research Applications
Microbial Desulfurization
4,6-Diethyldibenzothiophene (4,6-DEDBT) is utilized in microbial desulfurization studies. Research has demonstrated that certain bacterial isolates, such as Arthrobacter species, can selectively remove sulfur from sterically hindered dibenzothiophenes like 4,6-DEDBT. This process involves intermediates such as 4,6-DEDBT sulfone and ultimately produces sulfur-free compounds like 2-hydroxy-3,3(prm1)-diethylbiphenyl (HDEBP) (Lee, Senius, & Grossman, 1995).
Hydrodesulfurization Inhibition Studies
Studies on the hydrodesulfurization (HDS) of 4,6-DEDBT focus on understanding the inhibitory effects on this process. For instance, compounds like 3-ethylcarbazole and naphthalene have been found to inhibit the HDS rate of 4,6-DEDBT, providing insights into the mechanisms of HDS and potential strategies for optimizing this process (Ho, 2003; Ho & Nguyen, 2004; Ho & Qiao, 2010).
Catalyst Optimization and Kinetics
Research into the hydrodesulfurization of 4,6-DEDBT also extends to catalyst optimization. Studies have explored the kinetics of this process, how different catalysts like NiMo/Al2O3 affect the reactivity, and the mechanisms of transformation. This research helps in developing more efficient catalysts for sulfur removal in various industrial applications (Meille et al., 1997; Safa & Ma, 2016; Varga et al., 2006; Ho & McConnachie, 2011; Ho, 2016; Egorova & Prins, 2004).
Oxidation Studies
The oxidation kinetics of 4,6-DEDBT have been a subject of study, particularly in contexts like fuel desulfurization. Understanding the oxidation behavior of 4,6-DEDBT in various catalyst systems provides valuable information for the development of processes like oxidative desulfurization (Te, Fairbridge, & Ring, 2001; Dávila et al., 2019).
Synthesis and Chemical Characterization
Research into the synthesis of 4,6-DEDBT and its derivatives plays a crucial role in understanding its chemical properties and potential applications. This includes studies on efficient synthesis methods and characterization of its chemical behavior (Kuehm-Caubère et al., 1996; Katritzky & Perumal, 1990).
Biodesulfurization Pathways
Studies have also focused on the biodesulfurization pathways of 4,6-DEDBT, identifying key metabolites and constructing desulfurization pathways. This research is significant in understanding how microorganisms can be utilized to remove sulfur from complex organic compounds (MacPherson et al., 1998).
Safety And Hazards
properties
IUPAC Name |
4,6-diethyldibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)17-15(11)13/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQGGSYHJPHWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348890 | |
Record name | 4,6-Diethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diethyldibenzothiophene | |
CAS RN |
132034-91-4 | |
Record name | 4,6-Diethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.